molecular formula C6H7NO4 B2935489 (5-Methyl-isoxazol-3-yloxy)-acetic acid CAS No. 56674-48-7

(5-Methyl-isoxazol-3-yloxy)-acetic acid

Cat. No. B2935489
CAS RN: 56674-48-7
M. Wt: 157.125
InChI Key: GAMRWZRZSQLJTA-UHFFFAOYSA-N
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Description

“(5-Methyl-isoxazol-3-yloxy)-acetic acid” is a compound used for proteomics research . It has a molecular formula of C6H7NO4 and a molecular weight of 157.12 . The compound has attracted significant attention in scientific research due to its unique physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Methyl-isoxazol-3-yloxy)-acetic acid” are not detailed in the search results. The molecular formula is C6H7NO4 and the molecular weight is 157.12 , but other properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Neuroprotection and Receptor Antagonism

  • Neuroprotection and Receptor Antagonism : (5-Methyl-isoxazol-3-yloxy)-acetic acid derivatives have been studied for their neuroprotective effects and ability to antagonize excitatory amino acid (EAA) receptors. Research indicates that specific derivatives can protect rat striatal neurons against neurotoxic effects and act as antagonists of excitatory effects induced by various compounds (Krogsgaard‐Larsen et al., 1991).

Synthesis and Pharmacological Applications

  • Selective Metabotropic Excitatory Amino Acid Agonist : Studies on derivatives of (5-Methyl-isoxazol-3-yloxy)-acetic acid have led to the development of specific and potent agonists at metabotropic excitatory amino acid receptors, contributing to the understanding of pharmacology and physiological roles of these receptors (Bräuner‐Osborne et al., 1996).
  • Structure-Activity Relationship Studies : Research involving (5-Methyl-isoxazol-3-yloxy)-acetic acid and related compounds has been pivotal in understanding the structure-activity relationships at NMDA receptor ligands. This has implications for the design of new drugs targeting these receptors (Johansen et al., 1994).

Molecular Modifications and QSAR Analysis

  • Quantitative Structure-Activity Relationships (QSAR) : Modifications of the (5-Methyl-isoxazol-3-yloxy)-acetic acid structure have been explored to understand the impact of heterocyclic rings on receptor affinity and agonist potency, providing insights for drug design (Bang-Andersen et al., 1997).

Aldose Reductase Inhibition

  • Aldose Reductase Inhibitors : Derivatives of (5-Methyl-isoxazol-3-yloxy)-acetic acid have been investigated as substrates for the synthesis of new aldose reductase inhibitors. These studies are important in the context of treating complications of diabetes (Costantino et al., 1999).

Inhibition of Proinflammatory Cytokines

  • Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Modified scaffolds of (5-Methyl-isoxazol-3-yloxy)-acetic acid have shown potential in inhibiting the proinflammatory cytokine MIF, indicating its application in inflammatory conditions (Cheng & Al-Abed, 2006).

Agricultural and Plant Science Applications

  • Germination Inhibition : Compounds derived from (5-Methyl-isoxazol-3-yloxy)-acetic acid have been identified as germination inhibitory constituents in certain plants, suggesting their role in plant growth and development (Oh et al., 2002).

Future Directions

The future directions of research or applications involving “(5-Methyl-isoxazol-3-yloxy)-acetic acid” are not specified in the search results. Given its use in proteomics research , it’s possible that future studies could explore its role in various biological processes or its potential uses in biomedical research.

properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-4-2-5(7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMRWZRZSQLJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56674-48-7
Record name 2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid
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